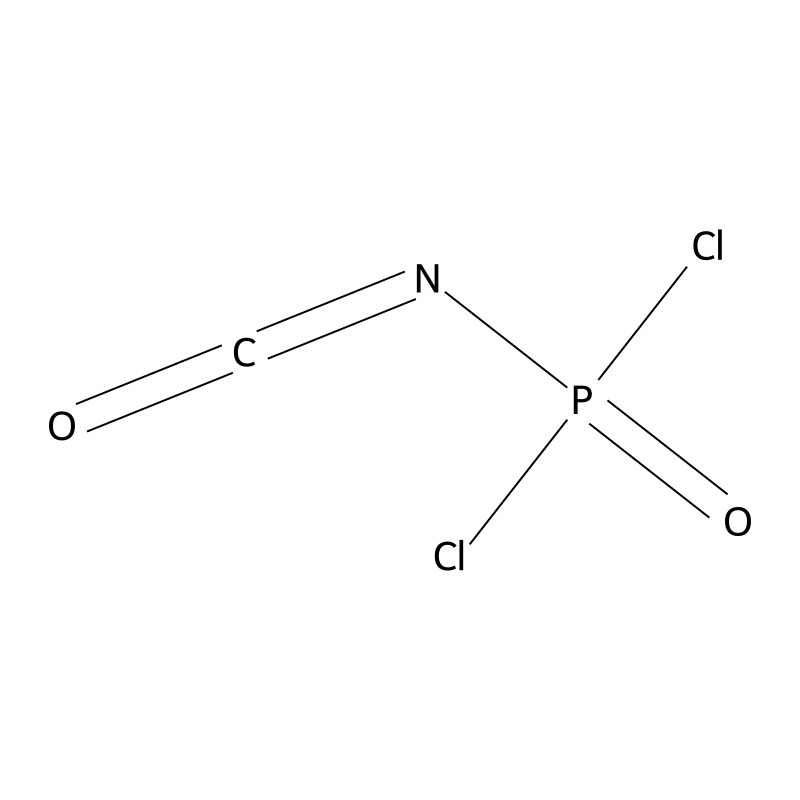Phosphorisocyanatidic dichloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Phosphorisocyanatidic dichloride, with the chemical formula CCl₂NO₂P, is a phosphorus-containing compound that exhibits significant reactivity due to its isocyanate and chloride functional groups. This compound is classified as a toxic and corrosive substance, often requiring careful handling and storage. It is known for its applications in various chemical syntheses and as a reagent in organic chemistry.
Organic synthesis
Phosphorisocyanatidic dichloride serves as a versatile building block in organic synthesis. Its reactive functional groups, including the isocyanate (N=C=O) and the phosphorus oxychloride (P-Cl), allow for the formation of diverse carbon-nitrogen and carbon-phosphorus bonds. Research has explored its application in the synthesis of:
- Peptides and peptidomimetics, which are molecules that mimic the structure and function of peptides, crucial for drug discovery and development .
- Heterocycles, which are organic compounds containing ring structures with at least one atom other than carbon, often possessing valuable biological properties .
- Nucleotides, the building blocks of nucleic acids like DNA and RNA, essential for various biological functions .
Polymer chemistry
The reactive nature of phosphorisocyanatidic dichloride enables its use in the synthesis of functional polymers. Research has explored its application in the development of:
Coordination chemistry
Phosphorisocyanatidic dichloride can act as a ligand, forming complexes with metal ions. Research in this area explores its potential for:
- Addition Reactions: It readily reacts with alcohols and amines to form phosphoric esters and amides, respectively. This reaction is typically exothermic, necessitating controlled conditions during synthesis .
- Hydrolysis: In the presence of water, phosphorisocyanatidic dichloride can hydrolyze to produce phosphoric acid derivatives and hydrochloric acid, which can lead to further reactions depending on the conditions .
- Reactions with Nucleophiles: The compound can also react with various nucleophiles, leading to the formation of more complex organophosphorus compounds.
Phosphorisocyanatidic dichloride can be synthesized through several methods:
- Reaction of Phosphorus Oxychloride with Isocyanates: This method involves the reaction of phosphorus oxychloride with an appropriate isocyanate under controlled conditions to yield phosphorisocyanatidic dichloride.
- Direct Chlorination: Chlorination of phosphoric derivatives may also lead to the formation of this compound, although this method requires careful control of reaction conditions to prevent over-chlorination or side reactions .
Phosphorisocyanatidic dichloride finds applications in various fields:
- Organic Synthesis: It serves as a reagent for the synthesis of organophosphorus compounds, which are important in agrochemicals and pharmaceuticals.
- Chemical Intermediates: The compound acts as an intermediate in the synthesis of more complex molecules, particularly those involving phosphorus chemistry.
- Research: It is utilized in research settings for studying reaction mechanisms involving phosphorus-containing compounds.
Several compounds exhibit similarities to phosphorisocyanatidic dichloride, particularly within the realm of organophosphorus chemistry. Below is a comparison highlighting their unique features:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| Phosphoric Acid | H₃PO₄ | Non-toxic; widely used in fertilizers and food |
| Isocyanatophosphonic Dichloride | CCl₂NO₂P | Similar structure; used as a reagent |
| Phosphorochloridic Acid | HCl₂PO | Strongly acidic; used in various chemical processes |
| Phosphorus Trichloride | PCl₃ | Highly reactive; used for chlorination reactions |
Phosphorisocyanatidic dichloride is unique among these compounds due to its specific combination of isocyanate and chloride functionalities, which confer distinct reactivity patterns not observed in other similar compounds.
XLogP3
GHS Hazard Statements
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Corrosive;Acute Toxic








